molecular formula C32H42N2O4Si B8711058 Methyl 3-[[3-[4-[tert-butyl(dimethyl)silyl]oxy-1-piperidyl]naphthalene-1-carbonyl]amino]-2,4-dimethyl-benzoate

Methyl 3-[[3-[4-[tert-butyl(dimethyl)silyl]oxy-1-piperidyl]naphthalene-1-carbonyl]amino]-2,4-dimethyl-benzoate

Cat. No.: B8711058
M. Wt: 546.8 g/mol
InChI Key: REFIOUTVFHKRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[[3-[4-[tert-butyl(dimethyl)silyl]oxy-1-piperidyl]naphthalene-1-carbonyl]amino]-2,4-dimethyl-benzoate is a useful research compound. Its molecular formula is C32H42N2O4Si and its molecular weight is 546.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H42N2O4Si

Molecular Weight

546.8 g/mol

IUPAC Name

methyl 3-[[3-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]naphthalene-1-carbonyl]amino]-2,4-dimethylbenzoate

InChI

InChI=1S/C32H42N2O4Si/c1-21-13-14-26(31(36)37-6)22(2)29(21)33-30(35)28-20-24(19-23-11-9-10-12-27(23)28)34-17-15-25(16-18-34)38-39(7,8)32(3,4)5/h9-14,19-20,25H,15-18H2,1-8H3,(H,33,35)

InChI Key

REFIOUTVFHKRSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=CC(=CC3=CC=CC=C32)N4CCC(CC4)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(3-bromo-1-naphthamido)-2,4-dimethylbenzoate (0.48 g, 0.0011 mol), tert-butyl-dimethyl-(4-piperidyloxy)silane (0.75 g, 0.0034 mol, see preparation 3) and Cs2CO3 (1.00 g, 0.0033 mol) in 1,4-dioxane (8 ml) is added Pd2(dba)3 (0.10 g, 0.00011 mol) followed by S-Phos (0.045 g, 0.00011 mol). The reaction mixture is purged with nitrogen for 5 minutes and then stirred at 80° C.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.045 g
Type
reactant
Reaction Step Two

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